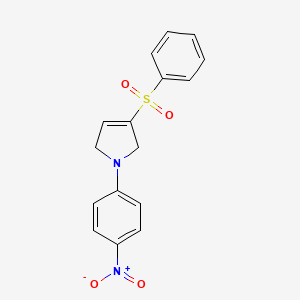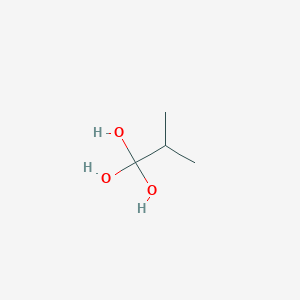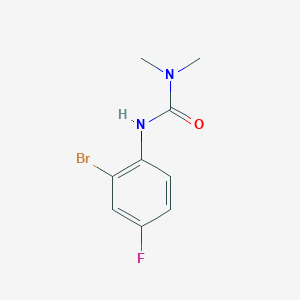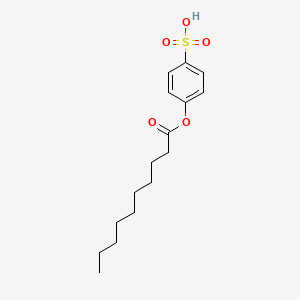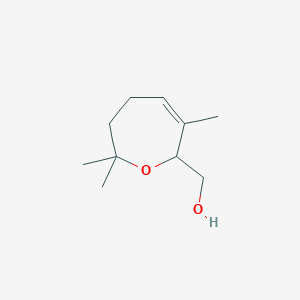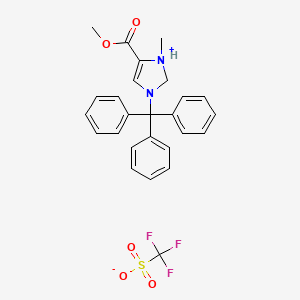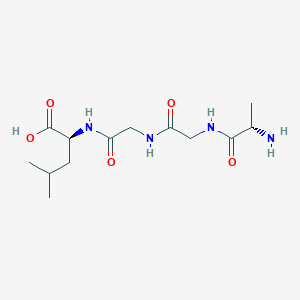
L-Alanylglycylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanylglycylglycyl-L-leucine is a synthetic peptide composed of four amino acids: L-alanine, glycine, glycine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (glycine, glycine, and L-alanine) are added sequentially through a series of coupling and deprotection steps. The coupling reactions often use reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, allowing for the efficient production of large quantities of peptides. Additionally, advancements in purification technologies, such as preparative HPLC, enable the isolation of high-purity peptides suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amide bond formation.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced forms of oxidized residues or disulfide bonds.
Applications De Recherche Scientifique
L-Alanylglycylglycyl-L-leucine has several scientific research applications:
Biochemistry: Studying peptide interactions, enzyme-substrate relationships, and protein folding.
Medicine: Investigating potential therapeutic uses, such as antimicrobial peptides or drug delivery systems.
Industrial Processes: Utilizing peptides in biotechnology applications, such as enzyme immobilization or as components in biosensors.
Mécanisme D'action
The mechanism of action of L-Alanylglycylglycyl-L-leucine depends on its specific application. In biological systems, peptides can interact with cellular receptors, enzymes, or other proteins, influencing various biochemical pathways. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary based on the peptide’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanylglycylglycyl-L-glutamine: Another peptide with similar structure but different amino acid composition, used in clinical treatments and sports health care.
L-Alanylglycylglycyl-L-lysine: A peptide with lysine instead of leucine, potentially altering its biological activity and applications.
Uniqueness
L-Alanylglycylglycyl-L-leucine is unique due to its specific amino acid sequence, which determines its physical, chemical, and biological properties. The presence of L-leucine at the C-terminus may influence its hydrophobicity and interaction with other molecules, distinguishing it from similar peptides with different terminal residues.
Propriétés
Numéro CAS |
345922-39-6 |
|---|---|
Formule moléculaire |
C13H24N4O5 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N4O5/c1-7(2)4-9(13(21)22)17-11(19)6-15-10(18)5-16-12(20)8(3)14/h7-9H,4-6,14H2,1-3H3,(H,15,18)(H,16,20)(H,17,19)(H,21,22)/t8-,9-/m0/s1 |
Clé InChI |
GUYGOXYUQPFDMZ-IUCAKERBSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


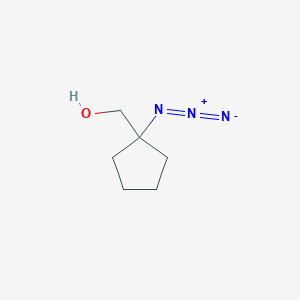
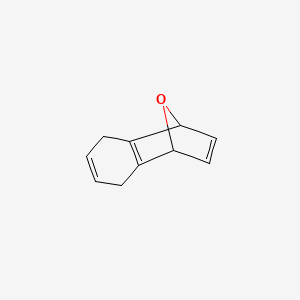
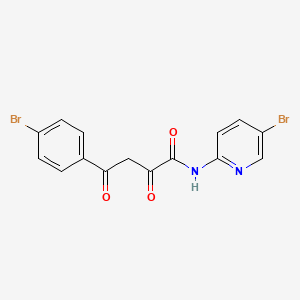
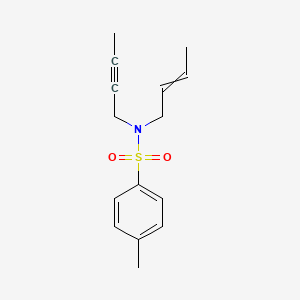
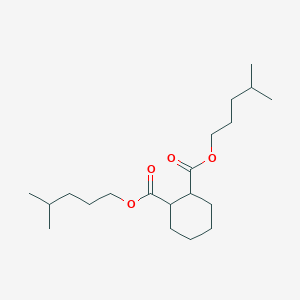
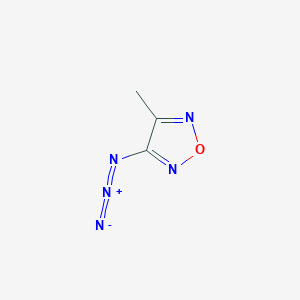
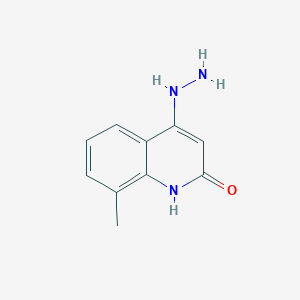
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
